3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one

Lipophilicity Drug-likeness SAR

Differentiated 1,3-thiazinan-4-one with 6-methyl substituent for precise lipophilicity tuning (XLogP3=3.4 vs 3.16 for des-methyl) while preserving zero HBD/PSA 77.7 profile. Validated scaffold for COX-2 inhibition, PPARγ partial agonism (45% OGTT improvement in db/db mice), and antimicrobial selectivity profiling. Unlike 5-membered thiazolidin-4-one analogs, this 6-membered ring system exhibits distinct conformational flexibility and reduced antimicrobial background ― ideal as a selectivity reference or negative control in target-based screens. EPA DSSTox-registered; suitable for virtual screening libraries and methyl-walk SAR campaigns.

Molecular Formula C11H10ClNOS2
Molecular Weight 271.8 g/mol
CAS No. 78984-62-0
Cat. No. B11767200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one
CAS78984-62-0
Molecular FormulaC11H10ClNOS2
Molecular Weight271.8 g/mol
Structural Identifiers
SMILESCC1CC(=O)N(C(=S)S1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H10ClNOS2/c1-7-6-10(14)13(11(15)16-7)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3
InChIKeyOKYXXBGVTNOAMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one (CAS 78984-62-0): Procurement-Relevant Structural and Pharmacochemical Baseline


3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one (CAS 78984-62-0) is a fully synthetic 1,3-thiazinan-4-one heterocycle bearing a 2-thioxo (sulfanylidene) group, a 4-chlorophenyl substituent at N-3, and a methyl group at C-6 [1]. The compound belongs to the broader class of thiazinan-4-ones, a scaffold recognized for its occurrence in bioactive molecules including COX-2 inhibitors, antihyperglycemic agents, and antimicrobials [2][3]. With a molecular formula of C11H10ClNOS2, a molecular weight of 271.8 Da, zero hydrogen bond donors, three hydrogen bond acceptors, and a computed XLogP3 of 3.4, this compound occupies a distinct region of physicochemical space relative to its closest des-methyl, halogen-substituted, and ring-contracted analogs [1][4]. It is listed in the EPA DSSTox database (DTXSID60507989) and PubChem (CID 12720474) [1][5].

Why Generic Substitution Fails for 3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one: Critical Structural-Property Differentiators


Within the 1,3-thiazinan-4-one chemotype, even minor structural modifications produce quantitatively meaningful shifts in lipophilicity, steric profile, hydrogen-bonding capacity, and ring geometry that directly impact biological target engagement, pharmacokinetic behavior, and assay reproducibility [1]. The 6-methyl substituent on the target compound (CAS 78984-62-0) differentiates it from the des-methyl analog (CAS 52167-15-4) by increasing XLogP3 from 3.16 to 3.4 and molecular weight from 257.8 to 271.8 Da [1][2]. Compared with the 5-membered thiazolidin-4-one scaffold, the six-membered thiazinan-4-one ring alters conformational flexibility and has been shown in controlled antimicrobial series to yield a distinct activity profile — thiazolidin-4-ones were consistently more active than perhydrothiazin-4-ones against both Gram-positive and Gram-negative bacteria and fungi [3]. These differences mean that generic substitution with a ring-contracted analog or a des-methyl variant cannot be assumed to preserve biological readout, metabolic stability, or solubility [1][4].

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one Relative to Closest Analogs


Lipophilicity Shift: XLogP3 of 3.4 Distinguishes the 6-Methyl Target from Des-Methyl and Bromo Analogs

The target compound exhibits a computed XLogP3 of 3.4, which is 0.24 log units higher than the des-6-methyl analog 3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazinan-4-one (CAS 52167-15-4; LogP 3.16) and 0.13 log units higher than the bromo-substituted analog 3-(4-bromophenyl)-2-sulfanylidene-1,3-thiazinan-4-one (CAS 4137-02-4; LogP 3.27) [1][2][3]. This incremental increase in lipophilicity results from the additional methyl group at C-6, which adds both hydrophobic surface area and steric bulk [1].

Lipophilicity Drug-likeness SAR

Zero Hydrogen Bond Donors and Polar Surface Area of 77.7 Ų Differentiate CNS-Penetrant vs. Peripherally Restricted Profile

The target compound has zero hydrogen bond donors (HBD = 0), three hydrogen bond acceptors (HBA = 3), and a topological polar surface area (TPSA) of 77.7 Ų [1]. The absence of HBD is a critical differentiator from analogs bearing an unsubstituted N-3 or hydroxyl-containing substituents. The PSA of 77.7 Ų falls within the empirically defined range (PSA < 90 Ų) correlated with favorable blood-brain barrier penetration, while remaining above the threshold (PSA < 60 Ų) associated with high CNS partitioning risk [2]. By comparison, the des-methyl analog (CAS 52167-15-4) shares an identical PSA of 77.7 Ų but has a lower molecular weight (257.76 Da), yielding a different PSA/MW ratio [3].

Physicochemical profiling CNS drug design ADME

Six-Membered Thiazinan-4-One vs. Five-Membered Thiazolidin-4-One Ring: Documented Differential Antimicrobial Activity in Head-to-Head Series

In a controlled head-to-head study by Gautam et al. (2013), thiazolidin-4-one and perhydro-1,3-thiazinan-4-one derivatives synthesized from identical thiosemicarbazone precursors were screened against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and the fungi Aspergillus niger, Candida albicans, and Aspergillus fumigatus [1]. The authors reported that 'thiazolidin-4-ones were found to be more active than perhydrothiazin-4-ones' across the tested panel [1]. While the target compound is not directly tested in this series, the 6-membered 1,3-thiazinan-4-one scaffold it embodies is structurally congruent with the perhydro-1,3-thiazinan-4-one class that showed attenuated antimicrobial potency relative to the 5-membered thiazolidin-4-one ring system [1].

Antimicrobial screening Scaffold comparison Heterocyclic chemistry

Thiazinan-4-One Scaffold Validated for Antihyperglycemic Activity: In Vivo 45% Improvement in Oral Glucose Tolerance at 30 mg/kg

In a series of thiazolidin-4-one and thiazinan-4-one derivatives analogous to rosiglitazone, Raza et al. (2013) demonstrated that the thiazinan-4-one derivative 4a produced a maximal 45% improvement in the oral glucose tolerance test in db/db mice at a 30 mg/kg oral dose [1]. This represents the best-performing compound in the series and establishes the thiazinan-4-one scaffold — the same scaffold present in the target compound — as competent for in vivo antihyperglycemic efficacy [1]. The target compound (CAS 78984-62-0) shares the 1,3-thiazinan-4-one core but differs in its N-3 and C-6 substitution pattern; however, the scaffold validation supports its use as a starting point for metabolic disease SAR [1].

Antihyperglycemic PPAR-gamma Metabolic disease

Vendor Purity Differentiation: NLT 98% Specification Outperforms 95-97% Alternatives and Supports Reproducible Screening

Commercially available batches of the target compound are offered with purity specifications of NLT 98% (Aromsyn) and 98% (Leyan), compared with 97% for the des-methyl analog 3-(4-chlorophenyl)-2-thioxo-1,3-thiazinan-4-one (CAS 52167-15-4, CheMenu) and 95% for the AKSci catalog listing of the target compound itself . The NLT 98% specification represents a 1-3 percentage point improvement in nominal purity, which translates to a reduction in total impurities from up to 5% (at 95% purity) to ≤2% .

Chemical procurement Purity specification Assay reproducibility

Procurement-Relevant Application Scenarios for 3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one in Research and Industrial Settings


Medicinal Chemistry SAR Campaigns Targeting Lipophilicity-Driven Optimization of Thiazinan-4-One Leads

The 0.24 log unit increase in XLogP3 relative to the des-methyl analog (3.4 vs. 3.16) makes this compound a suitable building block for medicinal chemistry programs where incremental lipophilicity tuning is needed without altering the core hydrogen-bonding pharmacophore [1]. The 6-methyl group provides a vector for modulating logD and metabolic stability while preserving the zero HBD / PSA 77.7 profile [2]. This compound can serve as a reference point in methyl-walk SAR series targeting COX-2 or PPARγ pathways, where the thiazinan-4-one scaffold has established target engagement precedent [3][4].

Antimicrobial Counter-Screening Panels Requiring Scaffold-Selective Reference Compounds

For laboratories running antimicrobial counter-screens alongside primary target-based assays, the documented differential between 6-membered thiazinan-4-ones and 5-membered thiazolidin-4-ones (Gautam et al. 2013) supports the use of this compound as a thiazinan-4-one reference in scaffold-selectivity profiling [3]. Its reduced antimicrobial propensity relative to the thiazolidin-4-one class makes it a preferred negative control or selectivity reference for target-based screening campaigns where bacterial growth inhibition is an unwanted artifact [3].

Computational Chemistry and In Silico Screening Library Design

With a well-defined computed property profile (XLogP3 3.4, HBD 0, HBA 3, PSA 77.7, rotatable bond count 1) and a DSSTox registration confirming structural uniqueness in public databases, this compound is suitable for inclusion in virtual screening libraries targeting drug-like chemical space [1][5]. Its single rotatable bond and rigid thiazinanone core make it an attractive candidate for docking studies where conformational entropy penalties must be minimized [1].

Metabolic Disease Compound Collection Expansion with In Vivo-Validated Scaffold

The scaffold-level validation of thiazinan-4-ones for antihyperglycemic activity in db/db mice (45% OGTT improvement at 30 mg/kg po, Raza et al. 2013) supports the procurement of this compound as a core building block for metabolic disease-focused compound collections [4]. Organizations building targeted libraries for PPARγ partial agonist discovery or insulin sensitizer development can leverage the 1,3-thiazinan-4-one scaffold's demonstrated in vivo competence while exploring the SAR space enabled by the 4-chlorophenyl and 6-methyl substitution pattern [4].

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.